Methyl (S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol . It is a derivative of propanoic acid and contains a fluoropyridine moiety, which is known for its applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion. The stereochemistry of the compound is controlled by using chiral starting materials or chiral catalysts during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl (S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate: Similar structure with a chlorine atom instead of fluorine.
Methyl (S)-2-amino-3-(5-bromopyridin-2-yl)propanoate: Similar structure with a bromine atom instead of fluorine.
Methyl (S)-2-amino-3-(5-iodopyridin-2-yl)propanoate: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl (S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs . These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C9H11FN2O2 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m0/s1 |
InChI Key |
VFWPDVXYVUFANT-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)F)N |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.